1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a unique structure combining a cyclopropyl group, an oxadiazole ring, a pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the cyclopropyl group, and the coupling of the pyridine and piperazine rings. Common reagents used in these reactions include cyclopropylamine, pyridine derivatives, and various coupling agents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, but often involve the use of solvents like acetonitrile or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, either by inhibiting or activating them. The pathways involved can vary depending on the specific application, but often involve key biological processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine: A related compound that shares the oxadiazole and pyridine rings but lacks the piperazine moiety.
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one: Another similar compound with a different substitution pattern on the pyridine ring.
3-Cyclopropyl-1,2,4-oxadiazol-5-amine: A simpler compound that contains the oxadiazole ring but lacks the pyridine and piperazine rings.
Uniqueness
1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the piperazine ring, in particular, allows for interactions with a wider range of molecular targets, making it a versatile compound for various applications.
Biological Activity
1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone, a compound featuring a cyclopropyl moiety and oxadiazole ring, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N4O, with a molecular weight of approximately 300.36 g/mol. The compound's structure includes:
- A cyclopropyl group , which is known to enhance the lipophilicity and metabolic stability.
- An oxadiazole ring , which contributes to its biological activity through interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The antimicrobial efficacy of similar oxadiazole derivatives has been documented. In vitro tests revealed that these compounds possess activity against both Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamicin .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 32 | E. coli |
Compound B | 16 | S. aureus |
This compound | TBD | TBD |
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their anticonvulsant activities. In animal models, these compounds have shown promise in reducing seizure frequency and severity .
Study on Anticancer Activity
A study published in Molecules examined the anticancer properties of various oxadiazole-containing compounds. The results indicated that the presence of the cyclopropyl group significantly enhanced the cytotoxicity against cancer cells compared to non-cyclopropyl analogs. The compound's ability to inhibit tubulin polymerization was identified as a key mechanism of action .
Study on Antimicrobial Activity
Another research article focused on the synthesis and antimicrobial evaluation of oxadiazole derivatives. The study reported that compounds with a similar structure exhibited significant antibacterial activity against resistant strains of bacteria. The results suggested that modifications to the oxadiazole ring could further enhance antimicrobial potency .
Properties
IUPAC Name |
1-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11(22)20-6-8-21(9-7-20)14-5-4-13(10-17-14)15-18-16(23-19-15)12-2-3-12/h4-5,10,12H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVDDYJTBFVFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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